molecular formula C10H13BrN2OS B14054742 (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B14054742
M. Wt: 289.19 g/mol
InChI Key: KLSCTQBGNRWRKI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety linked to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfinamide group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine-4-carbaldehyde: A precursor in the synthesis of (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide.

    2-Methylpropane-2-sulfinamide: Another precursor used in the synthesis.

    4-Bromopyridine: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the bromopyridine and sulfinamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(R)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/t15-/m1/s1

InChI Key

KLSCTQBGNRWRKI-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=C(C=NC=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.